Ac-Gly-Ala-Lys(Ac)-AMC
Overview
Description
“Ac-Gly-Ala-Lys(Ac)-AMC” is a fluorogenic substrate used for the determination of protease activity . It undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light and can emit a fluorescent signal .
Chemical Reactions Analysis
“Ac-Gly-Ala-Lys(Ac)-AMC” undergoes hydrolysis, a chemical reaction that breaks the bond between the peptide and AMC, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .Scientific Research Applications
Kinetics in Biological Systems
Ac-Gly-Ala-Lys(Ac)-AMC, due to its peptide structure, is relevant in studies related to enzyme kinetics in biological systems. For instance, the study of the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61 showed the involvement of similar peptide structures in transpeptidation reactions, which are vital in understanding enzyme mechanisms (Frère et al., 1973).
Antimicrobial Peptide Development
Research into the development of antimicrobial peptides has leveraged lysine-based structures. For instance, a study on lysine-based amphipathic nonapeptides, including structures similar to Ac-Gly-Ala-Lys(Ac)-AMC, demonstrated their potential in combating Gram-negative bacteria (Misawa et al., 2017).
Ion Channel Formation and Drug Delivery
Peptides composed of sequences including Gly-Ala-Lys have been studied for their potential in forming ion channels, which is essential for understanding cellular mechanisms and drug delivery. For example, the peptide SP-NLS, containing a similar structure, exhibited pore-forming activity and insights into its toxicity and membrane crossing process (Chaloin et al., 1998).
Interaction with Cellular Signaling Systems
The effect of polycationic peptides, similar to Ac-Gly-Ala-Lys(Ac)-AMC, on cellular signaling systems, particularly the adenylyl cyclase signaling system, has been a subject of study, providing insights into molecular mechanisms within cells (Shpakov et al., 2009).
Enzyme Kinetics and Specificity
Research on enzymes like X-prolyl dipeptidyl aminopeptidase involves substrates similar to Ac-Gly-Ala-Lys(Ac)-AMC to understand enzyme kinetics and substrate specificity, as seen in studies involving Lactococcus lactis (Lloyd & Pritchard, 1991).
Starch-Amino Acid Interactions
In food chemistry, the binding of amino acids like Gly, Ala, and Lys to starch has been examined to understand how these interactions affect the pasting behavior of starch, which has practical applications in food processing (Ito et al., 2006).
HIV Research
In the context of HIV research, peptides containing structures like Ac-Lys-Ala have been used in spectrophotometric assays to understand the mechanisms of HIV proteases (Nashed et al., 1989).
properties
IUPAC Name |
(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-YWZLYKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Gly-Ala-Lys(Ac)-AMC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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